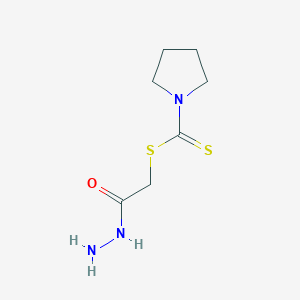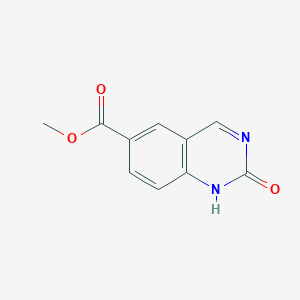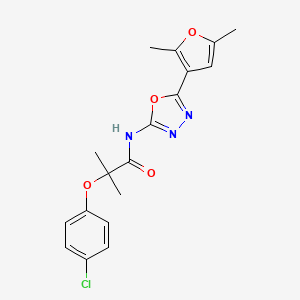![molecular formula C25H21N3O5S B2429232 N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-74-5](/img/no-structure.png)
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Structural Analysis : Quinazoline derivatives, including those related to N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, have been synthesized and characterized to explore their pharmacological properties. Such compounds have been investigated for diuretic, antihypertensive, and anti-diabetic potential, demonstrating significant activity in some cases, highlighting the potential for diverse therapeutic applications (Rahman et al., 2014).
Pharmacological Applications
Anticancer Properties : Studies have identified quinazoline derivatives as novel PI3K inhibitors and anticancer agents, showing significant antiproliferative activities against various human cancer cell lines. These findings suggest that compounds similar to N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide could be potent PI3K inhibitors with potential applications in cancer treatment (Shao et al., 2014).
Antimicrobial and Anticonvulsant Activity : Derivatives have been synthesized for evaluation as antimicrobial agents, showing mild to moderate activity against both gram-positive and gram-negative bacteria. This suggests their potential utility in developing new antimicrobial therapies (Soliman, El-Sakka, & El-Shalakany, 2023). Additionally, some derivatives have been tested for anticonvulsant activity, indicating potential use in treating neurological disorders (Noureldin et al., 2017).
Analgesic Effects : The exploration of novel quinazolinone and benzamide derivatives has extended into studies of their analgesic activity, with some compounds showing significant effects. This research avenue could lead to new pain management options (Saad, Osman, & Moustafa, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the condensation of 3-methoxybenzaldehyde with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by reduction and acylation reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Benzoyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in methanol and chloroform using sodium hydroxide as a catalyst.", "Step 2: Reduction of the resulting product with sodium borohydride in methanol.", "Step 3: Acylation of the reduced product with acetic anhydride and pyridine.", "Step 4: Benzoylation of the acylated product with benzoyl chloride and triethylamine.", "Step 5: Purification of the final product using column chromatography and recrystallization from a suitable solvent." ] } | |
CAS RN |
688055-74-5 |
Molecular Formula |
C25H21N3O5S |
Molecular Weight |
475.52 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-4-2-3-16(9-18)12-26-23(29)17-7-5-15(6-8-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChI Key |
JCIYHRPARHZIQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)



![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)




![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)
